N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]acetamide
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Overview
Description
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl group.
Acylation: The final step involves the acylation of the alkylated benzimidazole with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
1-Pentyl-1H-benzimidazole: A similar compound with a pentyl group attached to the benzimidazole ring.
N-(1H-benzimidazol-2-yl)acetamide: A related compound with an acetamide group attached to the benzimidazole ring.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C17H25N3O/c1-3-4-7-13-20-16-10-6-5-9-15(16)19-17(20)11-8-12-18-14(2)21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,18,21) |
InChI Key |
KXGMOYNWMICSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Origin of Product |
United States |
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